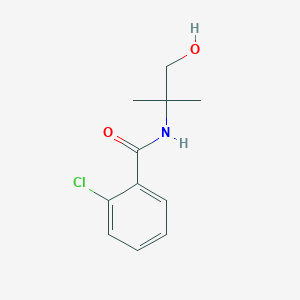
4-Benzhydryl-N-(4-methylbenzylidene)-1-piperazinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Benzhydryl-N-(4-methylbenzylidene)-1-piperazinamine is a chemical compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Méthodes De Préparation
The synthesis of 4-Benzhydryl-N-(4-methylbenzylidene)-1-piperazinamine typically involves the following steps:
Starting Materials: The synthesis begins with benzhydryl chloride and 4-methylbenzaldehyde.
Reaction with Piperazine: Benzhydryl chloride is reacted with piperazine to form 4-benzhydryl-1-piperazine.
Condensation Reaction: The intermediate 4-benzhydryl-1-piperazine is then subjected to a condensation reaction with 4-methylbenzaldehyde under acidic or basic conditions to yield this compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Analyse Des Réactions Chimiques
4-Benzhydryl-N-(4-methylbenzylidene)-1-piperazinamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions with halogens, alkyl groups, or other substituents under appropriate conditions.
Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and dichloromethane, as well as catalysts like palladium on carbon or platinum.
Applications De Recherche Scientifique
4-Benzhydryl-N-(4-methylbenzylidene)-1-piperazinamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the development of new materials and as a reagent in chemical processes.
Mécanisme D'action
The mechanism of action of 4-Benzhydryl-N-(4-methylbenzylidene)-1-piperazinamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
4-Benzhydryl-N-(4-methylbenzylidene)-1-piperazinamine can be compared with other similar compounds, such as:
- 4-Benzhydryl-N-phenyl-1-piperazinecarboxamide
- 4-Benzhydryl-N-(3-chlorophenyl)-1-piperazinecarboxamide
- 4-Benzhydryl-N-(3-(trifluoromethyl)phenyl)-1-piperazinecarboxamide
These compounds share structural similarities but may differ in their pharmacological activities, mechanisms of action, and applications. The uniqueness of this compound lies in its specific chemical structure and the resulting biological properties.
Propriétés
Formule moléculaire |
C25H27N3 |
|---|---|
Poids moléculaire |
369.5 g/mol |
Nom IUPAC |
(E)-N-(4-benzhydrylpiperazin-1-yl)-1-(4-methylphenyl)methanimine |
InChI |
InChI=1S/C25H27N3/c1-21-12-14-22(15-13-21)20-26-28-18-16-27(17-19-28)25(23-8-4-2-5-9-23)24-10-6-3-7-11-24/h2-15,20,25H,16-19H2,1H3/b26-20+ |
Clé InChI |
RNRDFPQQLKLKFF-LHLOQNFPSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)/C=N/N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canonique |
CC1=CC=C(C=C1)C=NN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-bromo-2-[(E)-[[2-(naphthalen-1-ylamino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-ethoxybenzoate](/img/structure/B12040498.png)

![2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B12040503.png)





![2-(3,5-dihydroxy-1,2,4-triazin-6-yl)-N'-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B12040517.png)
![7-Ethyl-6-imino-11-methyl-5-(morpholine-4-carbonyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B12040528.png)
![2-Ethyl-3-methyl-1-{[4-(propan-2-yl)phenyl]amino}pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12040541.png)


![N-(2-fluorophenyl)-4-hydroxy-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B12040546.png)
